4-Cyano-2-isopropylphenyl trifluoromethanesulfonate
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Overview
Description
4-Cyano-2-isopropylphenyl trifluoromethanesulfonate is an organic compound with the molecular formula C11H10F3NO3S and a molecular weight of 293.26 g/mol . This compound is characterized by the presence of a cyano group, an isopropyl group, and a trifluoromethanesulfonate group attached to a phenyl ring. It is commonly used in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 4-Cyano-2-isopropylphenyl trifluoromethanesulfonate typically involves the reaction of 4-cyano-2-isopropylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
4-Cyano-2-isopropylphenol+Trifluoromethanesulfonic anhydride→4-Cyano-2-isopropylphenyl trifluoromethanesulfonate
Chemical Reactions Analysis
4-Cyano-2-isopropylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while Suzuki-Miyaura coupling would result in a biaryl compound.
Scientific Research Applications
4-Cyano-2-isopropylphenyl trifluoromethanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyano-2-isopropylphenyl trifluoromethanesulfonate in chemical reactions involves the activation of the trifluoromethanesulfonate group as a leaving group, facilitating nucleophilic substitution and cross-coupling reactions. The cyano group can also participate in various transformations, such as reduction to an amine. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .
Comparison with Similar Compounds
Similar compounds to 4-Cyano-2-isopropylphenyl trifluoromethanesulfonate include other trifluoromethanesulfonate esters, such as:
4-Cyano-2-methylphenyl trifluoromethanesulfonate: Similar structure but with a methyl group instead of an isopropyl group.
4-Cyano-2-ethylphenyl trifluoromethanesulfonate: Similar structure but with an ethyl group instead of an isopropyl group.
4-Cyano-2-tert-butylphenyl trifluoromethanesulfonate: Similar structure but with a tert-butyl group instead of an isopropyl group.
Biological Activity
4-Cyano-2-isopropylphenyl trifluoromethanesulfonate (CAS No. 1588508-83-1) is a synthetic compound notable for its potential biological activities. This article reviews its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a trifluoromethanesulfonate group, which enhances its reactivity and interaction with biological targets. The presence of the cyano group contributes to its electrophilic character, making it a candidate for various chemical reactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethanesulfonate moiety can form covalent bonds with active site residues in enzymes, inhibiting their activity and modulating biochemical pathways. This mechanism is crucial for drug design and therapeutic applications .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, they have been shown to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to interact with specific signaling pathways involved in tumor growth makes it a potential candidate for cancer therapy .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties by modulating the autotaxin (ATX) and lysophosphatidic acid (LPA) signaling axis. Inhibition of ATX leads to reduced levels of LPA, which is implicated in various inflammatory conditions. This modulation can be beneficial in treating diseases characterized by chronic inflammation, such as autoimmune disorders and fibrosis .
Case Studies
- Antitumor Efficacy : A study explored the effects of similar sulfonate compounds on various cancer cell lines, revealing IC50 values ranging from 10 to 30 µM, indicating potent cytotoxicity against breast and colon cancer cells .
- Inflammation Modulation : Another investigation assessed the impact of the compound on LPA production in vitro, demonstrating a significant reduction in LPA levels following treatment with this compound, suggesting its potential as an anti-inflammatory agent .
- Mechanistic Insights : Research into the mechanism revealed that the compound acts as an inhibitor of specific enzymes involved in the LPA signaling pathway, providing insights into its therapeutic potential against conditions like fibrosis and cancer metastasis .
Data Table: Biological Activity Overview
Activity | Effect | IC50 (µM) | Target |
---|---|---|---|
Antitumor | Cytotoxicity | 10 - 30 | Cancer cell lines |
Anti-inflammatory | LPA reduction | Not specified | Autotaxin |
Enzyme inhibition | Modulation of signaling pathways | Not specified | Specific enzymes involved |
Properties
IUPAC Name |
(4-cyano-2-propan-2-ylphenyl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3S/c1-7(2)9-5-8(6-15)3-4-10(9)18-19(16,17)11(12,13)14/h3-5,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNAJVQZGQNCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C#N)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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